molecular formula C15H19ClN2O2 B3876390 (Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide

(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B3876390
M. Wt: 294.77 g/mol
InChI Key: ICXILFGBXZOPBZ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Acetamido Group: The acetamido group can be introduced through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamido moiety, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide oxides.

    Reduction: Formation of N-tert-butyl-3-(4-chlorophenyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide: Differing in the configuration around the double bond.

    N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide: Lacking the acetamido group.

    2-acetamido-N-tert-butyl-3-(4-methylphenyl)prop-2-enamide: Substituting the chlorine atom with a methyl group.

Uniqueness

(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide is unique due to its specific configuration and combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-10(19)17-13(14(20)18-15(2,3)4)9-11-5-7-12(16)8-6-11/h5-9H,1-4H3,(H,17,19)(H,18,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXILFGBXZOPBZ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.